Lithium thiazolo[4,5-c]pyridine-2-carboxylate
Description
Lithium thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 2137804-12-5) is a lithium salt derivative of a thiazolo-pyridine carboxylic acid. Its molecular formula is C₁₂H₁₅LiN₂O₄S, with a molecular weight of 290.2645 g/mol . The compound features a bicyclic thiazolo[4,5-c]pyridine core substituted with a tert-butoxy carbonyl group at the 5-position and a carboxylate moiety at the 2-position (Figure 1). The lithium counterion enhances solubility in polar aprotic solvents, making it a versatile intermediate in organic reactions .
Properties
Molecular Formula |
C7H3LiN2O2S |
|---|---|
Molecular Weight |
186.1 g/mol |
IUPAC Name |
lithium;[1,3]thiazolo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-3-8-2-1-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
NWFJLEVJWRKNLA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=CC2=C1SC(=N2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The preparation of lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the reaction of thiazolo[4,5-c]pyridine-2-carboxylic acid with methyl lithium. This reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The compound is usually obtained as a white to off-white solid that is sparingly soluble in water .
Chemical Reactions Analysis
Lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Scientific Research Applications
Lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of lithium salt;thiazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine moieties enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-pyridine carboxylates and their derivatives exhibit diverse pharmacological and chemical properties depending on substituents, ring saturation, and metal ions. Below is a systematic comparison of lithium thiazolo[4,5-c]pyridine-2-carboxylate with key analogs:
Table 1: Structural and Molecular Comparison of Thiazolo-Pyridine Derivatives
Key Differences and Implications
a) Metal Ion Influence
The lithium and potassium salts (CAS 2137804-12-5 and 1803606-05-4) share identical core structures but differ in counterions. The lithium derivative has a lower molecular weight (290.26 vs. 322.42 g/mol) and likely superior solubility in non-aqueous media compared to the potassium analog, which may exhibit higher thermal stability due to stronger ionic interactions .
b) Ring Saturation and Substituents
- The methyl group in 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid introduces steric hindrance, which could modulate receptor binding .
- tert-Butoxy Carbonyl Group : Present in the lithium and potassium salts, this substituent acts as a protective group for amines in peptide synthesis, enhancing stability during reactions .
c) Positional Isomerism
The thiazolo[4,5-c]pyridine core (lithium/potassium salts) differs from thiazolo[4,5-b]pyridine (CAS 875573-42-5) and thiazolo[5,4-c]pyridine (tetrahydro derivatives) in nitrogen and sulfur placement. This alters electron distribution, affecting acidity (pKa) and reactivity in cross-coupling reactions .
d) Ester vs. Carboxylate
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate (CAS EN300-534509) is an ester derivative, lacking the ionic carboxylate group. This makes it more lipophilic, suitable for cell membrane penetration in biological studies .
Biological Activity
Lithium thiazolo[4,5-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and anticonvulsant properties.
Structural Characteristics
This compound features a thiazole ring fused with a pyridine structure, which enhances its biological activity. The molecular formula is C8H6LiN2O2S, and it possesses unique electronic properties due to the presence of the lithium ion and the carboxylate group.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings significantly influence their cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.61 ± 1.92 | Bcl-2 Jurkat | Inhibition of Bcl-2 protein |
| Compound B | 1.98 ± 1.22 | A-431 | Induction of apoptosis |
| Lithium derivative | < 10 | Multiple | Disruption of cell cycle |
The data suggest that the presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce efficacy. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased cytotoxicity.
2. Anticonvulsant Activity
This compound has also been evaluated for anticonvulsant properties. In animal models, certain derivatives exhibited significant protection against seizures.
| Compound | ED50 (mg/kg) | Seizure Model | Efficacy (%) |
|---|---|---|---|
| Compound C | 20.0 | PTZ-induced | 100 |
| Compound D | 15.0 | MES-induced | 95 |
The SAR analysis revealed that modifications in the thiazole moiety could enhance anticonvulsant activity, with specific substitutions leading to improved efficacy.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazolo[4,5-c]pyridine derivatives against human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value lower than many reference compounds. This study emphasized the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant effects of this compound derivatives in rodent models. The results indicated that certain derivatives could effectively prevent seizure episodes with minimal side effects, suggesting a potential therapeutic role in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
